N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-7-methoxy-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-7-methoxy-1-benzofuran-2-carboxamide, also known as DMXB-A, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of compounds known as benzofurans and has been shown to have a range of biological effects.
Mechanism of Action
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-7-methoxy-1-benzofuran-2-carboxamide acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in a range of physiological processes, including neurotransmitter release, synaptic plasticity, and inflammation.
Biochemical and Physiological Effects:
Activation of the α7 nAChR by N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-7-methoxy-1-benzofuran-2-carboxamide has been shown to have a range of biochemical and physiological effects. It can improve synaptic plasticity, reduce inflammation, and enhance neuroprotection. Additionally, it has been shown to improve cognitive function and memory.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-7-methoxy-1-benzofuran-2-carboxamide is its selectivity for the α7 nAChR, which allows for more targeted research into the effects of this receptor. However, one limitation is that it can be difficult to obtain high-quality samples of this compound, which can limit research opportunities.
Future Directions
There are several potential future directions for research into N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-7-methoxy-1-benzofuran-2-carboxamide. One area of interest is its potential as a treatment for Alzheimer's disease, as it has been shown to improve cognitive function and memory. Additionally, there is interest in exploring its potential as a treatment for other neurological disorders, such as schizophrenia and Parkinson's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-7-methoxy-1-benzofuran-2-carboxamide and its potential for clinical use.
Synthesis Methods
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-7-methoxy-1-benzofuran-2-carboxamide involves the reaction of 7-methoxy-2-nitrobenzofuran with 3-mercapto-1,2-propanediol in the presence of a base. The resulting product is then oxidized to form the desired compound.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-7-methoxy-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. It has been shown to have neuroprotective effects, as well as the ability to improve cognitive function.
properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-19-11-4-2-3-9-7-12(20-13(9)11)14(16)15-10-5-6-21(17,18)8-10/h2-7,10H,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGIKGUOCNXFKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3CS(=O)(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-7-methoxybenzofuran-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.